An In-depth Technical Guide to 1-(Methylsulfanyl)but-2-yne: Synthesis and Properties
An In-depth Technical Guide to 1-(Methylsulfanyl)but-2-yne: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-(methylsulfanyl)but-2-yne, a sulfur-containing alkyne of interest in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic protocol based on established chemical principles and analogous reactions. Furthermore, it summarizes the expected physicochemical and spectroscopic properties, offering a valuable resource for researchers interested in the synthesis and application of novel thioalkynes.
Introduction
1-(Methylsulfanyl)but-2-yne, with the chemical formula C₅H₈S, is an organic molecule featuring both a thioether and an internal alkyne functional group. This unique combination makes it a potentially valuable building block in organic synthesis, allowing for a variety of chemical transformations at both the sulfur atom and the carbon-carbon triple bond. The thioether moiety can be oxidized to sulfoxides and sulfones, or it can be involved in metal-catalyzed cross-coupling reactions. The alkyne can undergo addition reactions, reductions, and participate in cycloadditions, making it a versatile synthon for the construction of more complex molecular architectures.
This guide aims to provide a comprehensive resource on the synthesis and properties of 1-(methylsulfanyl)but-2-yne, addressing the current gap in detailed experimental literature.
Synthesis of 1-(Methylsulfanyl)but-2-yne
A proposed synthetic pathway is the reaction of 1-bromo-2-butyne with sodium thiomethoxide. This method is based on the well-established S-alkylation of thiolates, a robust and high-yielding reaction.
Proposed Experimental Protocol: Synthesis via S-Alkylation
Reaction Scheme:
CH₃C≡CCH₂Br + NaSCH₃ → CH₃C≡CCH₂SCH₃ + NaBr
Materials:
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1-Bromo-2-butyne
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Sodium thiomethoxide (Sodium methanethiolate)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Inert gas (e.g., Argon or Nitrogen)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of sodium thiomethoxide in the chosen anhydrous solvent.
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Addition of Alkylating Agent: The flask is cooled to 0 °C in an ice bath. A solution of 1-bromo-2-butyne in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of sodium thiomethoxide over a period of 30-60 minutes.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1-(methylsulfanyl)but-2-yne.
Note: This is a proposed protocol and may require optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) for optimal yield and purity.
Physicochemical and Spectroscopic Properties
Due to the absence of experimentally determined data in the literature, the following tables summarize the predicted and estimated properties of 1-(methylsulfanyl)but-2-yne. These values are based on computational models and data from structurally similar compounds.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈S | - |
| Molecular Weight | 100.18 g/mol | - |
| CAS Number | 118891-26-2 | [1][2] |
| Appearance | Expected to be a colorless to pale yellow liquid | Estimation |
| Boiling Point | Estimated to be in the range of 130-150 °C | Estimation |
| Density | Estimated to be approx. 0.9-1.0 g/mL | Estimation |
| Solubility | Expected to be soluble in common organic solvents | Estimation |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR (Proton NMR) | - Signal for the methyl group attached to sulfur (CH₃-S) around δ 2.0-2.3 ppm (singlet, 3H). - Signal for the methylene group adjacent to sulfur (-S-CH₂-) around δ 3.1-3.4 ppm (quartet, 2H). - Signal for the methyl group of the butyne chain (CH₃-C≡) around δ 1.7-1.9 ppm (triplet, 3H). |
| ¹³C NMR (Carbon NMR) | - Signal for the methyl carbon of the methylsulfanyl group (CH₃-S) around δ 15-20 ppm. - Signal for the methylene carbon adjacent to sulfur (-S-CH₂-) around δ 25-30 ppm. - Signals for the alkyne carbons (-C≡C-) around δ 70-90 ppm. - Signal for the methyl carbon of the butyne chain (CH₃-C≡) around δ 3-5 ppm. |
| IR (Infrared) Spectroscopy | - Weak C≡C stretch around 2200-2260 cm⁻¹. - C-H stretches (sp³) around 2850-3000 cm⁻¹. - C-S stretch around 600-800 cm⁻¹. |
| MS (Mass Spectrometry) | - Molecular ion peak (M⁺) at m/z = 100. - Fragmentation patterns corresponding to the loss of methyl, thiomethyl, and other alkyl fragments. |
Experimental Workflows and Diagrams
To visually represent the proposed synthesis and a general workflow for characterization, the following diagrams are provided in the DOT language for Graphviz.
Synthesis Pathway of 1-(Methylsulfanyl)but-2-yne
Caption: Proposed synthesis of 1-(methylsulfanyl)but-2-yne.
General Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
1-(Methylsulfanyl)but-2-yne represents an intriguing, yet underexplored, chemical entity with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its synthesis and properties, based on established chemical principles. The proposed experimental protocol offers a starting point for its preparation, and the predicted physicochemical and spectroscopic data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of this versatile molecule, particularly in the fields of materials science and drug discovery. Researchers are encouraged to use this guide as a basis for their own investigations into this and related compounds.
